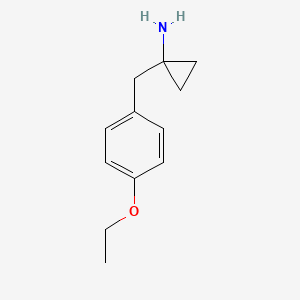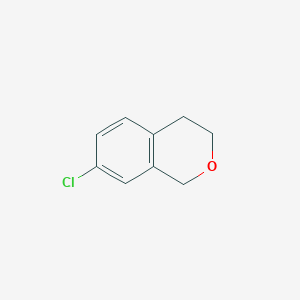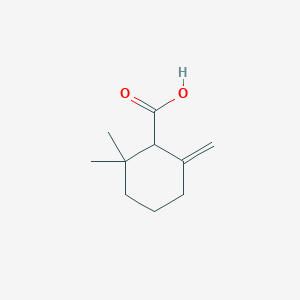![molecular formula C10H18O4 B8628758 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol](/img/structure/B8628758.png)
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol
Vue d'ensemble
Description
1,4-Dioxaspiro[45]decane-7,9-dimethanol is a spirocyclic compound characterized by a unique structure that includes two hydroxymethyl groups and a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol typically involves the formation of the spirocyclic ring system followed by the introduction of hydroxymethyl groups. One common method involves the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ring. Subsequent hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with target molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with an additional nitrogen atom.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Contains a dioxaspirodecane ring system with different functional groups.
Uniqueness
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-9-yl]methanol |
InChI |
InChI=1S/C10H18O4/c11-6-8-3-9(7-12)5-10(4-8)13-1-2-14-10/h8-9,11-12H,1-7H2 |
Clé InChI |
YIGWSUPYEQCTIO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(CC(C2)CO)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














